molecular formula C18H13FN2O4S B2607191 ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1226435-68-2

ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2607191
CAS No.: 1226435-68-2
M. Wt: 372.37
InChI Key: WZAXIROHSKFIBC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a structurally complex benzoate ester featuring a benzothiazine core fused to a substituted benzene ring. Key structural attributes include:

  • Benzothiazine ring: A 1,4-thiazine system oxidized to a sulfone (1,1-dioxido), enhancing polarity and stability .
  • Ethyl benzoate moiety: Linked at the 3-position of the benzene ring, contributing to lipophilicity and esterase-mediated metabolic pathways .

However, direct pharmacological data are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

ethyl 3-(2-cyano-8-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-5-3-6-13(9-12)21-11-14(10-20)26(23,24)17-15(19)7-4-8-16(17)21/h3-9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXIROHSKFIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]thiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The cyano and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Material Science: It may find applications in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural Analogues of Ethyl Benzoate Derivatives

Ethyl benzoate derivatives in the evidence share ester functionalities but differ in substituents and core heterocycles (Table 1):

Compound Name Core Structure Key Substituents Potential Implications Reference
Target Compound Benzothiazine sulfone 2-Cyano, 8-fluoro, ethyl benzoate High polarity, metabolic stability
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Isoxazole-thioether Pentylthio chain, methylisoxazole Enhanced lipophilicity, possible kinase inhibition
I-6702 (Ethyl 4-(3-(1,3-dioxoisoquinolin-2-yl)propoxy)benzoate) Isoquinoline dione Propoxy linker, 1,3-dioxoisoquinoline π-π stacking, fluorescence properties
Ethyl Benzoate (Baseline) Simple benzoate Unsubstituted Low toxicity, cosmetic applications

Key Observations :

  • The target compound’s sulfone and fluorinated benzothiazine core distinguishes it from simpler alkyl benzoates (e.g., ethyl benzoate) and derivatives with isoxazole or isoquinoline moieties.
  • The cyano group may confer hydrogen-bonding capacity, contrasting with the thioether (I-6501) or dioxoisoquinoline (I-6702) groups, which prioritize hydrophobic interactions .
Benzothiazine-Based Analogues

Compounds with benzothiazine cores in the evidence exhibit variations in oxidation states and substituents:

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (): Features an acetamide group instead of cyano/fluoro substituents. The unoxidized thiazine sulfur and amide moiety suggest higher solubility via hydrogen bonding compared to the target compound’s sulfone and cyano groups .
  • (Z)-Ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]triazolyl}acetate (): Contains a triazole-benzylidene hybrid structure. The absence of sulfone oxidation and presence of a triazole may enhance π-stacking interactions, unlike the target compound’s sulfone-driven polarity .

Structural Implications :

  • Fluorine at position 8 may reduce metabolic degradation (via blocking cytochrome P450-mediated oxidation), a common strategy in drug design .
Physicochemical and Toxicological Considerations
  • Solubility: The sulfone and cyano groups likely render the target compound less lipophilic than I-6501 (thioether) but more soluble than unsubstituted benzothiazines .
  • Toxicity: Ethyl benzoate derivatives generally exhibit low acute toxicity (e.g., LD50 > 2000 mg/kg in rodents) . However, the target compound’s fluorinated and cyano substituents could introduce novel toxicity profiles, necessitating further study.

Biological Activity

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a compound belonging to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H13FN2O4S
  • Molecular Weight : 372.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural components that interact with various biological targets. The benzothiazine moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Antioxidant Properties : The presence of dioxido groups contributes to the compound's ability to scavenge reactive oxygen species (ROS).

Antimicrobial Effects

Research has shown that benzothiazine derivatives possess broad-spectrum antimicrobial activity. In vitro studies indicate that this compound exhibits potent antibacterial and antifungal effects.

PathogenActivity Level (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Activity

Benzothiazine derivatives have been evaluated for their antitumor potential. In particular, studies have reported that compounds similar to ethyl 3-(2-cyano-8-fluoro...) inhibit tumor cell proliferation through apoptosis induction.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a chemotherapeutic agent.

Pharmacological Applications

Given its diverse biological activities, ethyl 3-(2-cyano-8-fluoro...) could be explored for various therapeutic applications:

  • Antimicrobial Agents : Development of new antibiotics to combat resistant strains.
  • Cancer Therapy : Further research into its mechanism may lead to new anticancer drugs.
  • Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress.

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